molecular formula C5H4FN3O2 B112277 2-Amino-3-nitro-5-fluoropyridine CAS No. 212268-12-7

2-Amino-3-nitro-5-fluoropyridine

Cat. No. B112277
M. Wt: 157.1 g/mol
InChI Key: LDYYBZNEWDTDEE-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-fluoropyridine is a chemical compound with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Amino-3-nitro-5-fluoropyridine involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides . The synthesis of 2-amino-5-fluoropyridine was obtained from 2-amino-5-nitropyridine by a row of transformations . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-nitro-5-fluoropyridine consists of a pyridine ring with amino, nitro, and fluoro substituents .


Chemical Reactions Analysis

The introduction of the electron-withdrawing group in position 2 of the pyridine ring in some cases makes possible such transformations. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-3-nitro-5-fluoropyridine has been explored in the synthesis of various pyridine derivatives. One such study involves the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, where 2-amino-5-fluoropyridine was synthesized from 2-amino-5-nitropyridine through a 5-step process (Hand & Baker, 1989).
  • Another research presents a novel synthesis route for 2-amino-5-fluoropyridine, highlighting its role as an intermediate in the synthesis of peptide deformylase inhibitors (Ying-qi, 2008).

Application in Peptide and Protein Analysis

  • The compound has applications in the determination of N-terminal amino acids in proteins, as shown in a study where 2-fluoro-3-nitropyridine derivatives were used for protein analysis (Signor et al., 1969).
  • Another study utilized 2-fluoro-3-nitropyridine for the analytical determination of cysteinyl residues in peptides, demonstrating its usefulness in peptide chemistry (Toniolo et al., 1972).

Pharmaceutical and Medicinal Chemistry

  • Research has shown the use of 2-amino-5-fluoropyridine derivatives in the synthesis of nucleosides related to anticancer agents like 5-fluorouracil and 5-fluorocytosine (Nesnow & Heidelberger, 1973; 1975). These compounds play a critical role in developing new treatments for cancer.

Molecular Complexes and Coordination Chemistry

  • 2-Amino-5-nitropyridine, closely related to 2-amino-3-nitro-5-fluoropyridine, has been studied in the formation of molecular complexes, indicating its potential in crystallography and materials science (Velikova et al., 1997).

Safety And Hazards

The safety information for 2-Amino-3-nitro-5-fluoropyridine includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-fluoro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYYBZNEWDTDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617279
Record name 5-Fluoro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-nitro-5-fluoropyridine

CAS RN

212268-12-7
Record name 5-Fluoro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-5-fluoro-3-nitropyridine (1.176 g, 5.321 mmol) in 2M NH3 in MeOH (20 ml) was sealed in an autoclave and then heated at 75° C. for 6 h and then at 90° C. for a further 18 h. The reaction mixture was then cooled and evaporated, treated with sat. aq. NaHCO3 (100 ml) and then extracted with 5% MeOH/DCM (3×200 ml). The combined organic phases were dried and the solvent was removed. The residue was subjected to column chromatography on silica gel using a 0-5% MeOH in DCM gradient to provide the desired compound as a yellow solid (561 mg, 67%).
Quantity
1.176 g
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20 mL
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Yield
67%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under ice cooling, to 5-fluoropyridine-2-amine (10.36 g) was added concentrated sulfuric acid (48 ml), followed by stirring for 10 minutes, and then fuming nitric acid (3.83 ml) was added dropwise over 30 minutes. Stirring was carried out at room temperature for 1 hour, and further at 55° C. for 90 minutes. Ice was poured thereinto, and neutralized with a 10 N aqueous sodium hydroxide solution, followed by concentration under reduced pressure. The residue was dissolved in dichloromethane (600 ml), followed by stirring for 30 minutes, and then the insolubles were filtered off to concentrate the filtrate under reduced pressure. The residue was purified by silica gel column chromatography to afford 5-fluoro-3-nitropyridine-2-amine (2.66 g).
Quantity
10.36 g
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reactant
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48 mL
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3.83 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-fluoropyridine (8.6 g, 77 mmol) in conc. sulfuric acid (40 ml) was added dropwise (30 min) fuming nitric acid (3.25 ml, 77 mmol) at a temperature of +3° C. The reaction mixture was stirred at room temperature for 1 h and at +55° C. for 1 h. The mixture was poured onto ice and neutralized with 10 M sodium hydroxide and was extracted with methylene chloride. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified twice by column chromatography on silica gel, using (i) methanol:methylene chloride (1:20) and (ii) diethyl ether:petroleum ether (1:1) as eluent to give the title compound (0.44 g, 3.6%).
Quantity
8.6 g
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reactant
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3.25 mL
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40 mL
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Yield
3.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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